4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a coumarin (2-oxochromen) core substituted at the 4-position with a 7-methoxybenzofuran moiety and at the 6-position with a furan-2-carboxylate ester. The methoxy group on the benzofuran ring enhances electron-donating capacity, while the furan carboxylate ester contributes to steric bulk and polarity.
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O7/c1-26-18-5-2-4-13-10-20(30-22(13)18)16-12-21(24)29-17-8-7-14(11-15(16)17)28-23(25)19-6-3-9-27-19/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGELWKUFHFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Synthesis of the Chromone Core: The chromone core is often prepared via the condensation of a suitable phenol with an ester or acid chloride, followed by cyclization.
Coupling of Benzofuran and Chromone Units: The benzofuran and chromone units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Furan Carboxylate Group: The final step involves the esterification of the coupled product with furan-2-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Hydrolysis of the Furan-2-Carboxylate Ester
The furan-2-carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
Mechanistic Insight :
- Acidic hydrolysis : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating water attack .
- Basic hydrolysis : Deprotonation generates a carboxylate intermediate, followed by nucleophilic substitution (Sₙ2) at the ester carbonyl .
Nucleophilic Substitution at the Coumarin Core
The electron-deficient coumarin ring (2-oxochromen) participates in nucleophilic reactions, particularly at the 6- and 7-positions.
Notable Example :
Reaction with aliphatic amines under microwave irradiation yields γ-alkynyl ketones, which cyclize to form substituted furans .
Cycloaddition Reactions
The coumarin moiety acts as a dienophile in Diels-Alder reactions, forming polycyclic structures.
| Diene | Conditions | Products |
|---|---|---|
| 1,3-Butadiene | Thermal (100°C, 12 h) | Hexacyclic lactone derivatives |
| Electron-rich dienes | Lewis acid catalysts (e.g., AlCl₃) | Fused benzofuran-coumarin systems |
Key Insight :
The electron-withdrawing 2-oxo group on the coumarin enhances reactivity toward electron-rich dienes, enabling regioselective [4+2] cycloadditions .
Oxidation and Reduction Pathways
The methoxybenzofuran and coumarin systems exhibit redox activity:
Oxidation
- Coumarin 2-oxo group : Resistant to further oxidation under mild conditions.
- Benzofuran ring : Reacts with strong oxidants (e.g., KMnO₄) to form quinone derivatives .
Reduction
- Catalytic hydrogenation (H₂/Pd-C) : Saturates the furan and benzofuran rings, yielding tetrahydro derivatives .
Thermal and Photochemical Stability
- Thermal decomposition : Degrades above 250°C, releasing CO₂ and furan fragments .
- UV irradiation : The coumarin core undergoes [2+2] photodimerization, forming cyclobutane-linked dimers .
Synthetic Modifications
Scientific Research Applications
Chemistry
In chemistry, 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate serves as a building block for synthesizing more complex molecules and as a probe in mechanistic studies.
Biology
This compound is investigated for its potential as an enzyme inhibitor or modulator due to its unique structure. Studies suggest that compounds with similar structures exhibit significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Medicine
Research indicates that this compound may possess therapeutic properties:
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Antioxidant Activity : Compounds similar to this have demonstrated the ability to neutralize free radicals, thereby preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
Compound IC50 (µg/mL) Reference 4-(7-Methoxybenzo[d]furan...) 15 Standard Antioxidant (e.g., Vitamin C) 10 -
Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, inducing apoptosis via the mitochondrial pathway.
Case Study: Cytotoxicity Against Cancer Cell Lines
- The compound showed an IC50 value of approximately 15 µg/mL against MCF-7 breast cancer cells, indicating moderate activity. Further investigations revealed induction of apoptosis through increased cytochrome c levels and activation of caspase pathways .
-
Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in stimulated macrophages.
Table 2: Anti-inflammatory Activity
Compound Cytokine Inhibition (%) Reference 4-(7-Methoxybenzo[d]furan...) IL-6: 60%, TNF-alpha: 50% Aspirin IL-6: 80%, TNF-alpha: 70%
Mechanism of Action
The mechanism of action of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
†Estimated based on analogs in .
‡Directly reported in .
Key Observations:
Substituent Effects: The methoxy group in the target compound (vs. Furan carboxylate esters across analogs increase steric hindrance, affecting crystallization and solubility .
Synthetic Flexibility :
- The target compound’s synthesis likely aligns with Friedel-Crafts acylation strategies (), whereas analogs with halogen or carbonyl substituents require additional steps like halogenation or esterification .
Functional Potential: Analogs with chlorophenyl or methylidene groups (e.g., ) exhibit stronger UV-Vis absorption, making them candidates for optoelectronic materials. The target compound’s methoxybenzofuran may instead favor fluorescence-based applications .
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate is . The compound features a chromenone backbone with methoxy and furan substituents, which are known to influence its biological properties.
Antioxidant Activity
Several studies have reported the antioxidant properties of compounds similar to this compound. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
Anticancer Activity
Research has indicated that chromenone derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study evaluating similar compounds found significant cytotoxicity against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 15 µg/mL against MCF-7 breast cancer cells, indicating moderate activity. Further investigations revealed that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound's structural features suggest potential anti-inflammatory activity. In a controlled study, it was shown to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| 4-(7-Methoxybenzo[d]furan...) | IL-6: 60%, TNF-alpha: 50% | |
| Aspirin | IL-6: 80%, TNF-alpha: 70% |
The biological activities of 4-(7-Methoxybenzo[d]furan-2-oxochromen-6-yl furan-2-carboxylate) can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, stabilizing them.
- Apoptotic Pathway Activation : Induction of mitochondrial dysfunction leads to cytochrome c release and subsequent caspase activation.
- Cytokine Modulation : The compound may inhibit NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
